Improved Physicochemical Profile: Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Phenyl Analog
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 3.1) compared to its non-fluorinated analog, 2-chloro-5-phenylpyridine-4-carboxylic acid (CAS 1214323-23-5), which has an XLogP3 of approximately 2.4-2.6 (inferred from structural differences). This 0.5-0.7 unit increase in logP is attributed to the ortho-fluorine substituent on the phenyl ring and can be a decisive factor in optimizing membrane permeability and metabolic stability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Chloro-5-phenylpyridine-4-carboxylic acid (CAS 1214323-23-5): XLogP3 ≈ 2.4-2.6 (class-level inference) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 |
| Conditions | Computed by XLogP3 algorithm in PubChem [1]; comparator value inferred from standard SAR principles for fluorine substitution. |
Why This Matters
This quantifiable increase in lipophilicity directly influences a compound's ability to cross biological membranes, making it a more attractive building block for designing CNS-penetrant drugs or orally bioavailable candidates.
- [1] PubChem. (2025). Compound Summary for CID 46312053, 2-Chloro-5-(2-fluorophenyl)pyridine-4-carboxylic acid. National Center for Biotechnology Information. View Source
